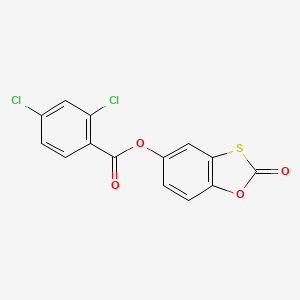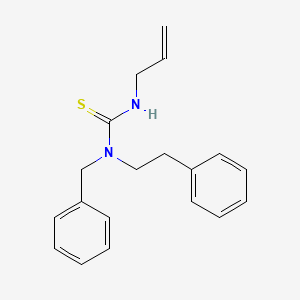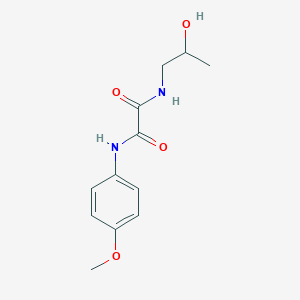
5-Methyl-5-(3-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5-(3-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thione is an organic compound belonging to the class of triazolidine derivatives This compound is characterized by its unique structure, which includes a triazolidine ring substituted with methyl, phenyl, and methylbutyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(3-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a thiocarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the triazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity starting materials, precise control of reaction parameters (temperature, pressure, and pH), and efficient purification techniques to isolate the desired product. Advanced techniques such as crystallization, distillation, and chromatography are often employed to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-5-(3-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted triazolidine derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-5-(3-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Methyl-5-(3-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazolidine ring and its substituents play a crucial role in determining the binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-5-(3-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-one
- 5-Methyl-5-(3-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-sulfone
- 5-Methyl-5-(3-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thiol
Uniqueness
5-Methyl-5-(3-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents or functional groups, leading to variations in reactivity and applications.
Propiedades
Fórmula molecular |
C14H21N3S |
|---|---|
Peso molecular |
263.40 g/mol |
Nombre IUPAC |
5-methyl-5-(3-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C14H21N3S/c1-11(2)9-10-14(3)15-13(18)17(16-14)12-7-5-4-6-8-12/h4-8,11,16H,9-10H2,1-3H3,(H,15,18) |
Clave InChI |
GWVPEOQKJPRWLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC1(NC(=S)N(N1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11617053.png)
![4-[(5Z)-5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11617057.png)

![5-((Furan-2-ylmethyl)amino)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B11617067.png)
![2-[benzyl(methyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617070.png)
![methyl 4-(10-isobutyryl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B11617077.png)

![6,6'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dihexanoic acid](/img/structure/B11617097.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617100.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617102.png)
![3-[7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11617106.png)

![2-(2-Cyanoethyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11617142.png)

